molecular formula C12Br8O B3064425 1,2,3,4,6,7,8,9-octabromo-dibenzofuran CAS No. 103582-29-2

1,2,3,4,6,7,8,9-octabromo-dibenzofuran

Cat. No.: B3064425
CAS No.: 103582-29-2
M. Wt: 799.4 g/mol
InChI Key: JRDWDRVPBYIYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6,7,8,9-octabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is primarily used in scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7,8,9-octabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process involves the reaction of dibenzofuran with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9-octabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed

Major Products

The major products formed from these reactions include various brominated and non-brominated derivatives of dibenzofuran, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4,6,7,8,9-octabromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4,6,7,8,9-octabromo-dibenzofuran exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may act as a ligand-activated transcriptional activator, binding to promoter regions of genes and activating their expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7,8,9-octabromo-dibenzofuran is unique due to its high bromine content, which imparts distinct reactivity and stability. This makes it valuable in specific industrial and research applications where such properties are desired .

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Br8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDWDRVPBYIYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Br8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145919
Record name 1,2,3,4,6,7,8,9-octabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103582-29-2
Record name Dibenzofuran, 1,2,3,4,6,7,8,9-octabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103582292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8,9-octabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Reactant of Route 2
1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Reactant of Route 3
1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Reactant of Route 4
1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Reactant of Route 5
1,2,3,4,6,7,8,9-octabromo-dibenzofuran
Reactant of Route 6
1,2,3,4,6,7,8,9-octabromo-dibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.